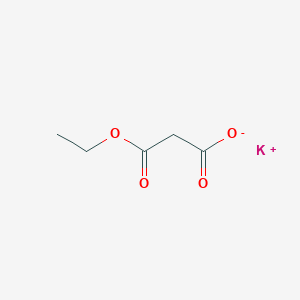
potassium;3-ethoxy-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-ethoxy-3-oxopropanoate, also known as ethyl potassium malonate, is an organic salt compound with the molecular formula C5H7KO4. It is a white solid that is soluble in water and polar organic solvents. This compound is widely used in organic synthesis, particularly in the preparation of β-ketoesters and other key intermediates in pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 3-ethoxy-3-oxopropanoate is typically synthesized by the reaction of ethyl malonate with potassium hydroxide. The reaction is carried out in an aqueous or alcoholic medium, where ethyl malonate is deprotonated by potassium hydroxide to form the potassium salt .
Industrial Production Methods
Industrial production of potassium 3-ethoxy-3-oxopropanoate involves the same basic reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:
Acylation: It reacts with acyl chlorides to form β-ketoesters.
Alkylation: It can be alkylated at the methylene group to form substituted malonates.
Condensation: It participates in condensation reactions to form cyclic compounds.
Common Reagents and Conditions
Acylation: Acyl chlorides in the presence of a base such as pyridine.
Alkylation: Alkyl halides in the presence of a strong base like sodium hydride.
Condensation: Aldehydes or ketones in the presence of a base.
Major Products Formed
β-Ketoesters: Formed through acylation.
Substituted Malonates: Formed through alkylation.
Cyclic Compounds: Formed through condensation reactions.
Wissenschaftliche Forschungsanwendungen
Potassium 3-ethoxy-3-oxopropanoate is used in various scientific research applications:
Chemistry: As a precursor in the synthesis of β-ketoesters and other intermediates.
Biology: As a competitive inhibitor of succinate dehydrogenase, an enzyme involved in the citric acid cycle.
Medicine: In the development of pharmaceuticals, particularly those involving β-ketoesters.
Industry: In the production of agrochemicals and other fine chemicals.
Wirkmechanismus
Potassium 3-ethoxy-3-oxopropanoate acts as a competitive inhibitor of the enzyme succinate dehydrogenase. This enzyme is a key component of the citric acid cycle, and its inhibition disrupts cellular respiration. The compound binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium malonate
- Potassium diethyl malonate
- Sodium ethyl malonate
Uniqueness
Potassium 3-ethoxy-3-oxopropanoate is unique due to its specific structure, which allows it to act as a precursor for β-ketoesters. Its ability to inhibit succinate dehydrogenase also sets it apart from other similar compounds, making it valuable in both synthetic chemistry and biological research .
Eigenschaften
IUPAC Name |
potassium;3-ethoxy-3-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4.K/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUCPRGADMCTBN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














